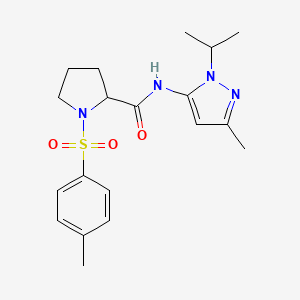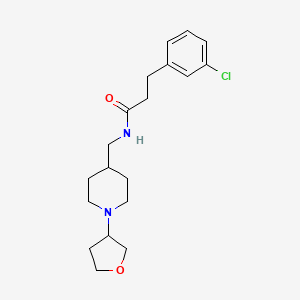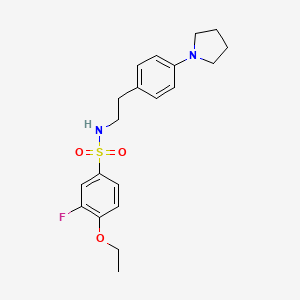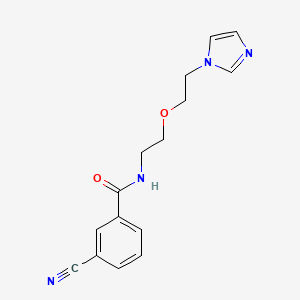
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide, also known as IPTP, is a relatively new compound in the field of medicinal chemistry. It is a pyrrolidine-based molecule that has shown promise in scientific research as a potential therapeutic agent. IPTP is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide demonstrates significant potential in the study of molecular interactions, particularly as an antagonist for cannabinoid receptors. A notable study by Shim et al. (2002) delved into its interaction with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research provides a deep understanding of the structural and energetic aspects of this compound, particularly its binding interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Antibacterial Activity
Another research area where this compound shows promise is in the synthesis of derivatives with antibacterial properties. Panda et al. (2011) reported on the synthesis of pyrazolopyridine derivatives and their screening against various bacterial strains. This study highlights its potential in developing novel antibacterial agents (Panda et al., 2011).
Antiallergic Applications
The compound's derivatives also show potential in antiallergic applications. Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, exhibiting significant antiallergic activity. These findings open avenues for further research into its use in allergy treatments (Nohara et al., 1985).
Crystal Engineering and Pharmaceutical Co-crystals
In the field of crystal engineering and pharmaceutical co-crystals, Reddy et al. (2006) explored the novel carboxamide-pyridine N-oxide synthon, a concept that could potentially revolutionize the way pharmaceutical co-crystals are synthesized and designed (Reddy et al., 2006).
Pyrazole-Containing Synthetic Cannabinoids
Franz et al. (2017) investigated the pyrazole-containing synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which has structural similarities to N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide. Their research focused on in vitro metabolism and thermal stability, contributing to the understanding of the metabolic pathways and stability of such compounds (Franz et al., 2017).
DNA Recognition and Gene Expression Control
Chavda et al. (2010) conducted research on polyamides containing pyrazole derivatives for targeting specific DNA sequences, emphasizing the compound's relevance in controlling gene expression and potential applications in treating diseases like cancer (Chavda et al., 2010).
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13(2)23-18(12-15(4)21-23)20-19(24)17-6-5-11-22(17)27(25,26)16-9-7-14(3)8-10-16/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNGWBLQKLZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=NN3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-tosylpyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/no-structure.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)


![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)
![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)
![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)
![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)
